molecular formula C16H12F3N3O2 B2764286 4-((4-(Trifluoromethoxy)anilino)methyl)-1(2H)-phthalazinone CAS No. 305368-11-0

4-((4-(Trifluoromethoxy)anilino)methyl)-1(2H)-phthalazinone

Cat. No.: B2764286
CAS No.: 305368-11-0
M. Wt: 335.286
InChI Key: XQMXCTWAARIHIO-UHFFFAOYSA-N
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Description

4-((4-(Trifluoromethoxy)anilino)methyl)-1(2H)-phthalazinone is a complex organic compound that features a phthalazinone core structure substituted with a trifluoromethoxy group and an anilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Trifluoromethoxy)anilino)methyl)-1(2H)-phthalazinone typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-(trifluoromethoxy)aniline with phthalic anhydride to form an intermediate, which is then subjected to further reactions to introduce the phthalazinone moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-((4-(Trifluoromethoxy)anilino)methyl)-1(2H)-phthalazinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule. Substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

4-((4-(Trifluoromethoxy)anilino)methyl)-1(2H)-phthalazinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-(Trifluoromethoxy)anilino)methyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, while the phthalazinone core can interact with various biological pathways. These interactions can modulate the activity of the target molecules, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)aniline: Shares the trifluoromethoxy group but lacks the phthalazinone core.

    Phthalazinone derivatives: Compounds with similar core structures but different substituents.

Uniqueness

4-((4-(Trifluoromethoxy)anilino)methyl)-1(2H)-phthalazinone is unique due to the combination of the trifluoromethoxy group and the phthalazinone core. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

4-[[4-(trifluoromethoxy)anilino]methyl]-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2/c17-16(18,19)24-11-7-5-10(6-8-11)20-9-14-12-3-1-2-4-13(12)15(23)22-21-14/h1-8,20H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMXCTWAARIHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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